N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
Historical Development of Imidazole Derivatives
Imidazole’s journey as a therapeutic scaffold began with Heinrich Debus’s seminal synthesis in 1858, which established the first practical route to this five-membered heterocycle containing two nitrogen atoms at the 1st and 3rd positions. Early discoveries of imidazole-containing biomolecules—such as histidine (1896), histamine (1910), and purine bases (20th century)—highlighted its biological relevance. The 1930s marked a turning point with the identification of imidazole in hemoglobin and chlorophyll derivatives, cementing its role in essential physiological processes.
The mid-20th century saw systematic exploration of imidazole’s pharmaceutical potential. Key milestones include:
- 1950s : Development of antifungal azoles leveraging imidazole’s metal-coordinating properties
- 1970s : Introduction of cimetidine (Tagamet®), the first H2-receptor antagonist for ulcer treatment
- 2000s : Emergence of imidazole-containing kinase inhibitors in oncology
Modern synthetic techniques, such as the α-amino ketone and potassium thiocyanate method described in Scheme 1 of IRJET-V7I627, enable precise functionalization at the 2nd and 4th positions of the imidazole ring—critical for tuning biological activity.
Evolution of Sulfonamide Pharmacophores
Sulfonamides entered therapeutic practice through Domagk’s 1932 discovery of Prontosil, the first broadly effective antibacterial agent. This breakthrough demonstrated the potential of the sulfonamide (-SO2NH2) group as a bioisostere for p-aminobenzoic acid (pABA), enabling competitive inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis. Subsequent developments include:
| Era | Innovation | Impact |
|---|---|---|
| 1940s | Sulfadiazine for meningitis | Reduced mortality from CNS infections |
| 1960s | Thiazide diuretics (e.g., hydrochlorothiazide) | Revolutionized hypertension management |
| 2000s | COX-2 inhibitors (e.g., celecoxib) | Targeted anti-inflammatory action |
The sulfonamide group’s versatility stems from its ability to engage in hydrogen bonding, electrostatic interactions, and π-stacking with biological targets. Modern structural biology techniques, such as the crystallographic studies of Sul enzymes described in Nature Communications, have refined our understanding of sulfonamide-target interactions at atomic resolution.
Rationale for Imidazole-Sulfonamide Hybrid Design
The fusion of imidazole and sulfonamide moieties addresses three critical challenges in drug development:
- Solubility Optimization : Imidazole’s polarity (logP ≈ 0.5) counterbalances sulfonamide’s hydrophobicity (logP ≈ 1.8), improving aqueous solubility.
- Target Engagement Synergy :
- Imidazole coordinates metalloenzymes via N3 nitrogen (e.g., carbonic anhydrase, cytochrome P450)
- Sulfonamide acts as hydrogen bond donor/acceptor for ATP-binding pockets and allosteric sites
- Resistance Mitigation : Hybridization reduces evolutionary pressure on single targets, as demonstrated by Sul enzymes’ Phe-Gly motif preventing sulfa resistance in DHPS.
Recent work on pyrimidine-sulfonamide hybrids validates this strategy, with dual BRAF V600E/CRAF inhibitors showing 2.6–4.5× greater potency than sorafenib in melanoma models.
Positioning Within Current Research
N-(2-(Furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide occupies a strategic niche in hybrid drug development:
Structural Features :
- Imidazole Core : 1-methyl substitution enhances metabolic stability vs. parent compound
- Sulfonamide Linker : -SO2NH- group enables conformational flexibility for target adaptation
- Furan-3-yl Ethyl Tail : Introduces oxygen heteroatom for π-π interactions with aromatic residues
Comparative analysis with PubChem CID 119101140—a structural analog with thiophene and furan substituents—suggests the 3-furan positional isomer may offer superior bioavailability due to reduced steric hindrance. Current research priorities include:
- Quantitative structure-activity relationship (QSAR) modeling of substituent effects
- Fragment-based screening for kinase inhibition potential
- Metabolic stability studies using human liver microsomes
This compound’s development reflects broader trends in hybrid pharmacophore research, particularly the shift toward modular synthetic approaches that enable rapid optimization of both imidazole and sulfonamide domains.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-13-6-10(11-8-13)17(14,15)12-4-2-9-3-5-16-7-9/h3,5-8,12H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCUFQYCLVCJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the furan-3-yl ethylamine, which can be synthesized through the reduction of furan-3-yl acetonitrile. This intermediate is then reacted with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions to yield the target compound. The reaction conditions often involve the use of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Products may include furanones or other oxygenated furans.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include alkylated or acylated imidazole derivatives.
Scientific Research Applications
-
Antimicrobial Activity :
- Sulfonamides are traditionally known for their antibacterial properties. Research indicates that N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.
-
Anticancer Potential :
- Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, including MCF-7 breast cancer cells. The compound's structural features may enhance its interaction with specific molecular targets involved in cell proliferation and survival pathways .
- Enzyme Inhibition :
Biological Applications
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Industrial Applications
- Material Science :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 40 μg/mL against S. aureus, indicating strong antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In a recent experiment involving human glioblastoma cell lines, this compound showed promising results with an IC50 value of 25 μM, suggesting potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting bacterial growth. Additionally, the furan ring can participate in π-π stacking interactions with aromatic amino acids in protein binding sites.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- N-(2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- N-(2-(pyridin-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
Uniqueness
N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and binding properties. The combination of the furan ring with the imidazole and sulfonamide groups provides a distinct set of chemical and biological activities that may not be present in similar compounds with different heterocyclic rings.
Biological Activity
N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and its pharmacological effects, particularly focusing on its antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Structure and Properties
Chemical Formula: C₁₄H₁₅N₃O₂S
Molecular Weight: 295.36 g/mol
CAS Number: 2034265-13-7
The compound features a furan ring, an imidazole core, and a sulfonamide group, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, enhancing its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Intermediates: The furan and imidazole rings are synthesized through standard organic reactions such as Friedel-Crafts acylation or Vilsmeier-Haack reaction.
- Coupling Reactions: Coupling of intermediates is achieved using palladium-catalyzed cross-coupling reactions.
- Sulfonamide Formation: The final step involves reacting the imidazole derivative with sulfonyl chloride to introduce the sulfonamide group.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1 μg/mL |
| Escherichia coli | 0.75 μg/mL | 1.5 μg/mL |
| Pseudomonas aeruginosa | 1 μg/mL | 2 μg/mL |
These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
Antiviral Activity
Research has indicated that this compound may also possess antiviral properties. It has shown effectiveness against viruses such as the influenza virus and herpes simplex virus (HSV). The mechanism appears to involve inhibition of viral replication by targeting viral enzymes.
| Virus | Effective Concentration (EC50) |
|---|---|
| Influenza Virus | 0.20 μM |
| Herpes Simplex Virus | 0.25 μM |
Such activity indicates potential for use in antiviral therapies, particularly in treating viral infections resistant to current medications .
Anti-inflammatory Activity
In addition to its antimicrobial and antiviral properties, this compound has demonstrated significant anti-inflammatory effects. Studies have shown that it can reduce inflammation in animal models.
| Inflammatory Model | % Inhibition at 50 mg/kg |
|---|---|
| Carrageenan-induced paw edema | 75% |
| Lipopolysaccharide-induced inflammation | 68% |
These results suggest that the compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in inflammatory diseases .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in microbial growth and inflammatory responses. For instance, it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate synthesis respectively .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, and how is its structure validated?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 1-methyl-1H-imidazole-4-sulfonyl chloride and 2-(furan-3-yl)ethylamine. Critical steps include controlling reaction temperature (0–5°C) to minimize hydrolysis of the sulfonyl chloride intermediate. Structural validation employs 1H/13C NMR to confirm sulfonamide bond formation (δ 3.2–3.5 ppm for CH2-NH-SO2) and FT-IR (asymmetric SO2 stretch at ~1350 cm⁻¹). Elemental analysis (C, H, N, S) ensures purity (>98%) .
Q. What solvent systems are optimal for recrystallizing this sulfonamide, and how does solubility vary with pH?
- Methodological Answer : Recrystallization is achieved using ethanol/water (7:3 v/v) due to moderate polarity matching. Solubility decreases sharply below pH 6 (protonation of the sulfonamide group reduces hydrophilicity). Use HPLC-grade solvents and monitor solubility via UV-Vis at λmax ≈ 260 nm (imidazole π→π* transition) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound, and what parameters are prioritized?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on transition-state energetics of sulfonamide bond formation. Use solvent continuum models (e.g., SMD) to predict solvent effects on yield. Pair computational results with high-throughput screening of catalysts (e.g., DMAP or pyridine derivatives) to accelerate optimization .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer : Contradictions arise from conformational flexibility (e.g., furan ring rotation) or residual solvents. Use variable-temperature NMR to identify dynamic effects and 2D-COSY/HSQC to assign overlapping signals. For IR shifts, compare with computed spectra (e.g., B3LYP/6-31G ) to distinguish structural anomalies from experimental artifacts .
Q. How does the furan moiety influence the compound’s stability under oxidative conditions, and how is degradation monitored?
- Methodological Answer : The furan ring is susceptible to oxidation (e.g., epoxidation). Monitor stability via HPLC-MS under accelerated conditions (40°C, 75% RH). Use EPR spectroscopy to detect free radicals during degradation. Stabilizers like BHT (0.1% w/w) reduce oxidation rates .
Experimental Design & Data Analysis
Design a protocol to assess the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions.
- Methodological Answer :
Prepare a library of nucleophiles (e.g., amines, thiols).
React under inert atmosphere (N2) at 60°C in DMF.
Track progress via LC-UV/ELSD (C18 column, acetonitrile/water gradient).
Analyze regioselectivity using NOESY to confirm substitution patterns.
Compare kinetic data (kobs) with Hammett plots to correlate electronic effects .
Q. How can membrane separation technologies improve purification of this sulfonamide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
